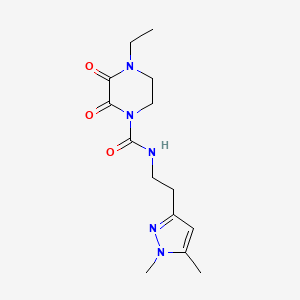
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazole derivatives are a class of compounds with significant pharmacological and biological activities. They have been studied for their potential in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications. The focus here is on the chemical and physical properties, synthesis, and analysis of these compounds, excluding their drug use and dosage information.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves multi-step chemical reactions, starting from basic heterocyclic compounds. For example, Xiaohong Wang et al. (2018) described the synthesis of a pyrazolo[1,5-a]pyrimidine derivative through a nine-step process starting from pyrazolo[1,5-a]pyrimidine-3-carboxylic acid and ethyl 2-cyanoacetate, achieving an overall yield of 13-14% (Wang et al., 2018).
Molecular Structure Analysis
Determining the molecular structure of pyrazole derivatives often involves spectroscopic methods such as NMR, MS, and X-ray crystallography. For instance, Ju Liu et al. (2016) detailed the crystal structure determination of a pyrazolo[1,5-a]pyrimidine-3-carboxamide derivative, highlighting its effective inhibition on the proliferation of some cancer cell lines (Liu et al., 2016).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, including condensations, cycloadditions, and N-alkylation. For example, A. Rahmouni et al. (2016) synthesized novel pyrazolopyrimidine derivatives showing anticancer and anti-5-lipoxygenase activities, highlighting the diverse chemical reactivity of these compounds (Rahmouni et al., 2016).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in medicinal chemistry. The crystal structure and solid-state properties are often studied using X-ray crystallography and thermal analysis. For instance, K. Kumara et al. (2018) conducted a detailed study on the crystal structure, Hirshfeld surface analysis, and thermal properties of a novel pyrazole derivative, providing insight into its three-dimensional molecular interactions (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of pyrazole derivatives are influenced by their molecular structure. Studies often focus on the synthesis of novel derivatives to explore their potential biological activities and to understand their mechanism of action. The work by T. Kurihara et al. (1980) on the synthesis of pyrrolo[1,2-α]quinazoline and pyrrolo[1,2-a]benzothiazoline derivatives from ethyl 3-ethoxymethylene-2,4-dioxovalerate showcases the chemical versatility of pyrazole-based compounds (Kurihara et al., 1980).
科学的研究の応用
Synthesis and Biological Applications
Anticancer and Anti-inflammatory Agents
Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, showcasing potential as therapeutic agents. The structural analysis and activity relationship were thoroughly discussed to highlight the compounds' effectiveness against specific cancer cell lines and their ability to inhibit 5-lipoxygenase, suggesting their role in cancer treatment and anti-inflammatory processes (Rahmouni et al., 2016).
Novel Anticancer Derivatives
Research into carboxamide derivatives of benzo[b][1,6]naphthyridines revealed compounds with potent cytotoxic properties against various cancer cell lines, including murine leukemia and human breast adenocarcinoma. These findings underscore the potential of these derivatives in developing new cancer therapies (Deady et al., 2003).
Antidepressant and Anticonvulsant Activities
Pyrazole derivatives were synthesized and assessed for their antidepressant and anticonvulsant activities. Some compounds exhibited significant effects, comparable or superior to established medications, indicating their potential in treating depression and epilepsy (Abdel‐Aziz et al., 2009).
Mechanistic Insights and Chemical Synthesis
- Chemical Synthesis and Mechanism: Studies have explored the chemical reactions and mechanisms underlying the synthesis of pyrazolo and pyrimidine derivatives. These insights are crucial for the development of new synthetic routes and the discovery of novel compounds with therapeutic potential. For example, the synthesis of pyrazolo[1,5-a]pyrimidine derivatives demonstrated innovative approaches to generating bioactive molecules with potential anti-inflammatory and anticancer activities (Kaping et al., 2020).
特性
IUPAC Name |
N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O3/c1-4-18-7-8-19(13(21)12(18)20)14(22)15-6-5-11-9-10(2)17(3)16-11/h9H,4-8H2,1-3H3,(H,15,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDWKDPSRNMLAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCCC2=NN(C(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

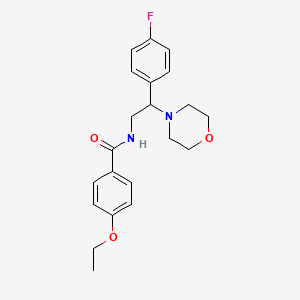
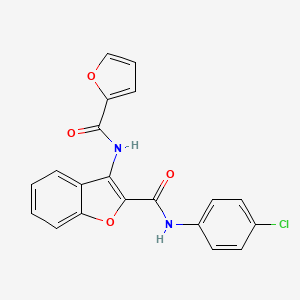
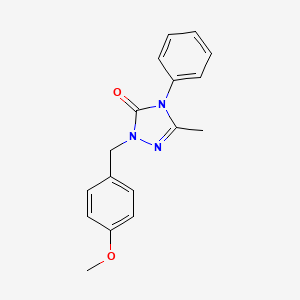
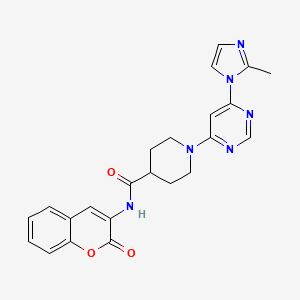
![Butyl 4-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate](/img/structure/B2487725.png)
![Benzo[d]thiazol-2-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2487726.png)
![4-(4-bromobenzyl)-2-(2,6-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2487727.png)
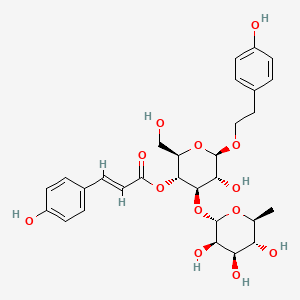
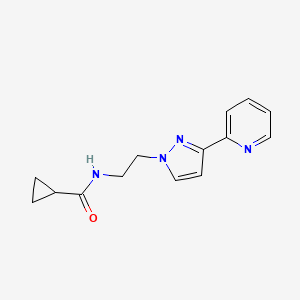
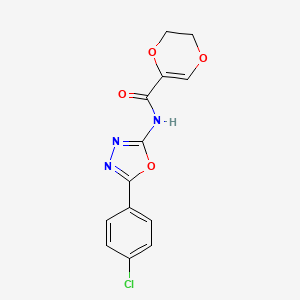
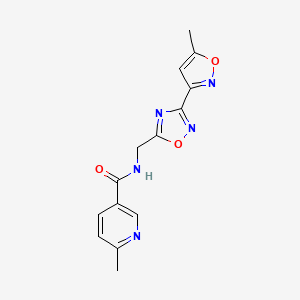
![7-methyl-3-[2-(phenylsulfinyl)ethyl]quinolin-2(1H)-one](/img/structure/B2487737.png)
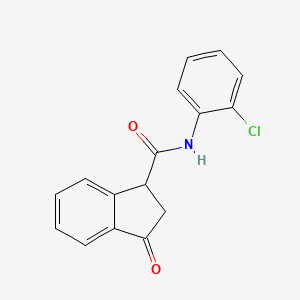
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3,5-dimethylphenyl)oxalamide](/img/structure/B2487739.png)